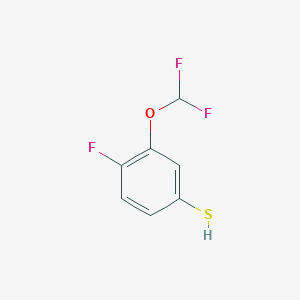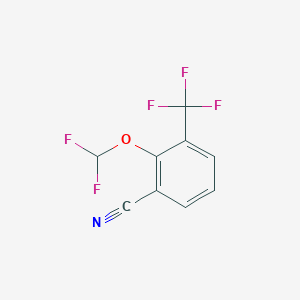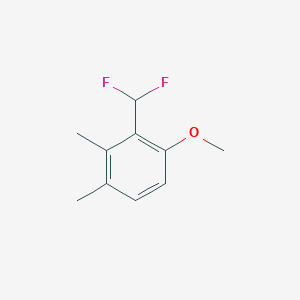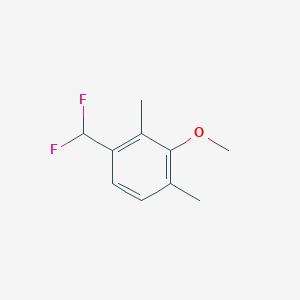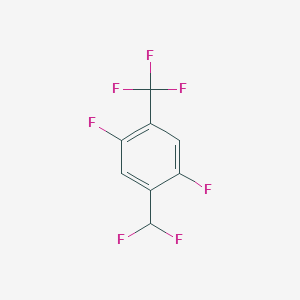
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
説明
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BDPNB, and it is a highly reactive compound that can be synthesized using specific methods.
科学的研究の応用
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has potential applications in various fields of scientific research. This compound can be used as a building block for the synthesis of other compounds. It can also be used as a reagent in organic synthesis. The compound has been used in the synthesis of novel inhibitors for enzymes such as HDACs (histone deacetylases) and PARP (poly ADP-ribose polymerases). These enzymes have been linked to various diseases such as cancer, neurodegenerative diseases, and inflammation. Inhibitors of these enzymes have potential therapeutic applications.
作用機序
The mechanism of action of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is not well understood. However, studies have shown that this compound can inhibit the activity of HDACs and PARP enzymes. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. PARP enzymes are involved in DNA repair processes. Inhibition of PARP enzymes can lead to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene are not well studied. However, studies have shown that this compound can inhibit the activity of HDACs and PARP enzymes. Inhibition of these enzymes can lead to various effects such as the activation of tumor suppressor genes, inhibition of oncogenes, and accumulation of DNA damage. The compound has also been shown to have potential anti-inflammatory effects.
実験室実験の利点と制限
The advantages of using 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene in lab experiments include its high reactivity and potential applications in various fields of scientific research. The compound can be used as a building block for the synthesis of other compounds and as a reagent in organic synthesis. However, the limitations of using this compound include its high reactivity, which can lead to safety concerns, and the lack of well-established protocols for its use in various applications.
将来の方向性
There are several future directions for the research on 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene. One direction is the development of novel inhibitors for HDACs and PARP enzymes using this compound as a building block. Another direction is the exploration of the potential anti-inflammatory effects of this compound. Additionally, the use of this compound in the synthesis of novel materials and polymers can also be explored. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
特性
IUPAC Name |
1-(2-bromo-4-nitrophenyl)-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O2/c11-8-5-7(15(16)17)1-2-9(8)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNDGYHKMQHAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




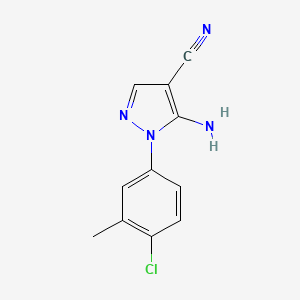
![(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine](/img/structure/B1411480.png)

![[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411482.png)
